molecular formula C25H27IN4O2 B140372 p-MPPI CAS No. 155204-23-2

p-MPPI

Cat. No.: B140372
CAS No.: 155204-23-2
M. Wt: 542.4 g/mol
InChI Key: DHMLNZRDVQLQBB-UHFFFAOYSA-N
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Description

p-MPPI: (4-Iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)benzamide monohydrochloride) is a selective antagonist of the 5-HT1A receptor. It has been studied for its potential antidepressant and anxiolytic-like effects . This compound can cross the blood-brain barrier, making it a valuable tool in neuroscience research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-MPPI involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions: p-MPPI undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p-MPPI has a wide range of scientific research applications, including:

    Neuroscience: Used to study the role of 5-HT1A receptors in the brain and their involvement in mood regulation and anxiety.

    Pharmacology: Investigated for its potential as an antidepressant and anxiolytic agent.

    Radioligand Binding Studies: Employed in radioligand binding assays to study receptor-ligand interactions.

    Drug Development: Used as a lead compound in the development of new drugs targeting 5-HT1A receptors .

Mechanism of Action

p-MPPI exerts its effects by selectively binding to and antagonizing the 5-HT1A receptor. This receptor is involved in the regulation of serotonin levels in the brain. By blocking this receptor, this compound can modulate serotonin signaling, leading to its antidepressant and anxiolytic-like effects. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system receptors .

Comparison with Similar Compounds

Uniqueness of p-MPPI: this compound is unique due to its high selectivity and affinity for the 5-HT1A receptor. Its ability to cross the blood-brain barrier and its distinct chemical structure make it a valuable tool in neuroscience and pharmacological research .

Properties

IUPAC Name

4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27IN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-13H,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMLNZRDVQLQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27IN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165857
Record name 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155204-23-2
Record name 4-Iodo-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155204-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2'-Methoxyphenyl)-1-(2'-(N-(2''-pyridinyl)-4-iodobenzamido)ethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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